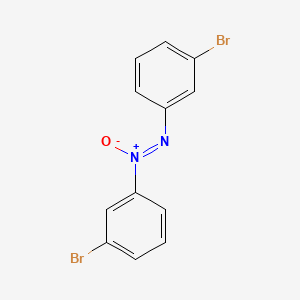

Diazene, bis(3-bromophenyl)-, 1-oxide

Description

Significance and Context of Azoxy Compounds in Modern Organic Chemistry

Azoxy compounds, particularly aromatic derivatives (azoxyarenes), are of considerable importance in both fundamental and applied organic chemistry. Their unique electronic and structural properties make them valuable as intermediates in organic synthesis and as functional materials. mdpi.comresearchgate.net One of the most notable applications of azoxy compounds is in the field of liquid crystals. wikipedia.org The rigid, rod-like shape of many diarylazoxy molecules, such as para-azoxyanisole, allows them to form mesophases—states of matter intermediate between crystalline solids and isotropic liquids. wikipedia.orguh.edu This property was central to the development of early liquid crystal displays (LCDs).

Beyond liquid crystals, the azoxy functional group serves as a building block in the synthesis of other important chemical structures. For instance, they can undergo the Wallach rearrangement in the presence of strong acids to yield hydroxyazobenzenes, which are valuable precursors for dyes and pharmaceuticals. wikipedia.orgyoutube.com The photochemical reactivity of azoxyarenes, which can involve isomerization and rearrangement, opens avenues for their use in light-sensitive materials and photochemistry research. rsc.orgrsc.orgresearchgate.net

Structural Classification and Nomenclature of Diarylazoxy Derivatives

Azoxy compounds are classified based on the nature of the organic substituents (R and R') attached to the nitrogen atoms. When both substituents are aromatic rings, they are termed diarylazoxy derivatives or azoxyarenes. These can be further classified as symmetrical (if the aryl groups are identical) or unsymmetrical. Diazene (B1210634), bis(3-bromophenyl)-, 1-oxide is a symmetrical diarylazoxy derivative.

The nomenclature of these compounds follows established IUPAC guidelines. According to IUPAC, the preferred name for the parent structure C₆H₅-N=N(O)-C₆H₅ is diphenyldiazene oxide. qmul.ac.ukiupac.org The common name "azoxybenzene" is also widely used. iupac.orgnih.gov For substituted compounds, the names are derived from this parent structure. Therefore, the systematic name for the subject of this article is 1,2-bis(3-bromophenyl)diazene 1-oxide . amanote.com The "(Z)" designation in some literature indicates the stereochemistry around the N=N double bond, which is typically trans (or E) in the more stable isomer, but the crystallographic data for this compound confirms a Z configuration in the solid state. researchgate.net

The azoxy group is a 1,3-dipole, which contributes to its unique reactivity and electronic structure. iupac.org The N=N bond length is typically shorter than a single bond but longer than a typical double bond, indicating delocalization of electrons across the N-N-O system.

Historical Development and Evolution of Research on Azoxyarene Systems

The study of azoxy compounds is intrinsically linked to the history of aromatic chemistry and the discovery of liquid crystals. The first liquid crystalline substance to be identified, cholesteryl benzoate, was observed in 1888 by the Austrian botanist Friedrich Reinitzer. wikipedia.orguh.edu Shortly after, in the 1890s, the German chemist Ludwig Gattermann synthesized para-azoxyanisole and para-azoxyphenetole, which were among the first non-cholesteryl thermotropic liquid crystals discovered. tandfonline.com This work provided a reproducible method for synthesizing liquid crystalline materials, enabling further experimental investigation into their properties. tandfonline.com

A significant milestone in the chemistry of azoxyarenes was the discovery of the Wallach rearrangement by Otto Wallach in 1880. wikipedia.org This acid-catalyzed reaction, which converts azoxybenzenes to p-hydroxyazobenzenes, became a fundamental transformation in the study of this class of compounds, and its mechanism has been the subject of extensive investigation over the decades. wikipedia.orgrsc.org

In the 20th and 21st centuries, research has expanded to include a wide range of synthetic methodologies for azoxyarenes, including the oxidation of anilines and azo compounds, and the reduction of nitroarenes. mdpi.comresearchgate.net Modern methods focus on improving efficiency and selectivity, with photochemical routes offering a green and catalyst-free approach to their synthesis. rsc.orgchemrxiv.org The ongoing study of azoxyarenes and their derivatives, including halogenated compounds like Diazene, bis(3-bromophenyl)-, 1-oxide, continues to contribute to materials science and synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23377-24-4 | chemsrc.com |

| Molecular Formula | C₁₂H₈Br₂N₂O | chemsrc.com |

| Molecular Weight | 356.02 g/mol | researchgate.netchemsrc.com |

| Density | 1.72 g/cm³ | chemsrc.com |

| Boiling Point | 445.3 °C at 760 mmHg | chemsrc.com |

Table 2: Crystal Structure Data for (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 3.8938 (2) | researchgate.net |

| b (Å) | 5.8223 (3) | researchgate.net |

| c (Å) | 25.8645 (16) | researchgate.net |

| β (°) | 92.044 (5) | researchgate.net |

| Volume (ų) | 586.00 (6) | researchgate.net |

| Z | 2 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23377-24-4 |

|---|---|

Molecular Formula |

C12H8Br2N2O |

Molecular Weight |

356.01 g/mol |

IUPAC Name |

(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H |

InChI Key |

ZJOZUCVPNIVCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Diazene, Bis 3 Bromophenyl , 1 Oxide

Electronic Structure and Reactive Sites

The reactivity of Diazene (B1210634), bis(3-bromophenyl)-, 1-oxide is fundamentally governed by the distribution of electrons across its molecular framework. The central azoxy (-N=N(O)-) bridge, in conjunction with the two 3-bromophenyl substituents, creates a unique electronic environment that dictates its interactions with other chemical species.

A reactant that provides a pair of electrons to form a new covalent bond is known as a nucleophile, while an electrophile accepts an electron pair. masterorganicchemistry.com The majority of organic reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.comyoutube.com The azoxy group itself is a significant dipole, with the oxygen atom carrying a partial negative charge and the adjacent nitrogen atom bearing a partial positive charge. This inherent polarity makes the oxygen atom a potential site for nucleophilic attack, particularly protonation in acidic media, which is the initiating step for rearrangements like the Wallach rearrangement. wikipedia.orgcdnsciencepub.com

The molecule's conjugated system, which extends across both phenyl rings and the diazene core, delocalizes electron density. The carbon atom of a ketone, for example, is electrophilic, while the oxygen atom is nucleophilic. youtube.com Similarly, in the azoxybenzene (B3421426) system, the nitrogen atoms and the aromatic carbons are potential reactive sites. The nitrogen atom not bonded to oxygen is more nucleophilic, while the carbon atoms of the aromatic rings can be susceptible to either nucleophilic or electrophilic attack, depending on the reaction conditions and the electronic influence of the substituents. unibo.it For instance, aromatic systems with electron-withdrawing groups can undergo nucleophilic aromatic substitution, where a nucleophile attacks an electron-deficient ring. unibo.itlibretexts.org Conversely, electrophilic aromatic substitution is common for electron-rich benzene (B151609) rings.

The redox behavior of substituted azoxybenzenes further illuminates their electronic nature. Cyclic voltammetry studies on similar compounds show that they can undergo both reduction to a radical anion and oxidation to a radical cation. nih.govresearchgate.net This indicates that the molecule can both accept and donate electrons, highlighting the dual nucleophilic and electrophilic potential of different sites within the structure.

| Molecular Site | Potential Reactivity | Rationale |

| Azoxy Oxygen Atom | Nucleophilic / Basic | High electron density, lone pairs; readily protonated. |

| Nitrogen Atom (N=N) | Nucleophilic | Lone pair of electrons available for donation. |

| Nitrogen Atom (N-O) | Electrophilic | Partial positive charge due to bonding with electronegative oxygen. |

| Aromatic Ring Carbons | Electrophilic | Deactivated by bromine substituents, but can still be attacked by strong electrophiles. |

| Aromatic Ring Carbons | Nucleophilic (under specific conditions) | Can be attacked by strong nucleophiles in SNAr reactions if sufficiently activated. |

Substituents on a benzene ring significantly influence its reactivity towards electrophilic substitution. lumenlearning.com Halogens, such as bromine, exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). lumenlearning.comaakash.ac.in

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine pulls electron density away from the benzene ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted benzene. lumenlearning.comlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This effect increases the electron density on the ring, particularly at the ortho and para positions. aakash.ac.in

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Bromine withdraws electron density from the ring via the σ-bond due to its higher electronegativity. | Deactivates the benzene rings, making them less susceptible to electrophilic attack. |

| Resonance Effect (+R) | Lone pair electrons on bromine are delocalized into the π-system of the ring. | Increases electron density at ortho and para positions. In this meta-substituted compound, this effect is less influential on overall reactivity. |

| Overall Effect | The inductive effect dominates, resulting in net deactivation of the aromatic rings. | The molecule is less reactive in electrophilic aromatic substitution reactions than unsubstituted azoxybenzene. |

Reduction Reactions

The azoxy functional group in Diazene, bis(3-bromophenyl)-, 1-oxide is susceptible to reduction through various methods, including electrochemical and catalytic approaches. The course of the reduction can be controlled to yield different products, primarily the corresponding azo compound or further reduced species like anilines.

Electrochemical Reduction to Azo Compounds

The electrochemical reduction of aromatic azoxy compounds like this compound in aprotic media typically proceeds in a stepwise manner to form the corresponding azo compound. This process involves the transfer of electrons to the azoxy moiety, leading to the cleavage of the N-O bond. The general mechanism for the reduction of aromatic azoxy compounds to azo compounds involves a two-electron process.

The reaction is analogous to the well-studied electrochemical reduction of azobenzene, which occurs in two distinct one-electron steps. wikipedia.org The first step forms a stable radical anion, and the second leads to a dianion. For azoxy compounds, the reduction pathway ultimately results in the loss of the oxygen atom and the formation of the azo (-N=N-) linkage. The reduction of the azoxy group is often followed by the reduction of the resulting azo group itself, which can be cleaved to form aromatic amines. youtube.com

Single-Electron Reductions and Radical Anion Formation

The formation of the radical anion can be observed using techniques like cyclic voltammetry, where it is characterized by a reversible wave. wikipedia.org The stability of this radical anion is attributed to the delocalization of the unpaired electron over the entire π-system of the aromatic rings. The general mechanism is as follows:

First Electron Transfer: R-N(O)=N-R + e⁻ ⇌ [R-N(O)=N-R]•⁻ (Radical Anion)

Second Electron Transfer & Subsequent Reactions: The radical anion can accept a second electron to form a dianion, which is typically unstable and undergoes further chemical reactions, such as protonation and loss of the oxygen atom, to yield the azo product. wikipedia.org

| Electrochemical Reduction Step | Description | Key Species |

| Step 1 | Reversible one-electron transfer to the azoxy compound. | Radical Anion ([Ar-N(O)=N-Ar]•⁻) |

| Step 2 | A second one-electron transfer to the radical anion. | Dianion ([Ar-N(O)=N-R]²⁻) |

| Product Formation | The dianion undergoes chemical reactions (e.g., protonation, loss of oxide) to form the final azo product. | Azo Compound (Ar-N=N-Ar) |

Catalytic Hydrogenation Selectivity

Catalytic hydrogenation is a common method for the reduction of functional groups. For this compound, the primary challenge is achieving selective reduction of the azoxy group without affecting the carbon-bromine bonds (hydrodehalogenation).

The selectivity of catalytic hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. nih.gov Generally, the reactivity of functional groups towards hydrogenation follows a predictable order. Nitro and azoxy groups are typically more readily reduced than C-Br bonds. chemicalforums.com

To achieve selective reduction of the azoxy group to the corresponding azo or amine functionality while preserving the bromo substituents, specific catalysts are required. For instance, sulfided platinum catalysts have proven effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, suggesting that similar catalysts could be effective for selectively reducing the azoxy group in this compound without causing dehalogenation. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The position of substitution on the phenyl rings of this compound is dictated by the directing effects of the two existing substituents on each ring: the bromine atom and the azoxy group [-N(O)=N-Ar].

Substituents influence both the rate of reaction (activation/deactivation) and the position of attack (orientation). wikipedia.org

Bromine (-Br): Bromine is a weakly deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho-, para- director because its lone pairs can donate electron density through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) formed during attack at these positions. youtube.com

Azoxy Group (-N(O)=N-Ar): The azoxy group is a strongly electron-withdrawing group due to the positive charge on the nitrogen atom bonded to the ring. This makes it a strong deactivating group, reducing the nucleophilicity of the aromatic ring towards electrophiles. As a strongly deactivating group with no lone pairs available for resonance donation to the ring, it acts as a meta- director. savemyexams.com

| Substituent | Effect on Reactivity | Directing Effect |

| Bromine (-Br) | Deactivating (Weak) | Ortho, Para |

| Azoxy Group (-N(O)=N-Ar) | Deactivating (Strong) | Meta |

Radical Chemistry and Functionalization

The azoxy functional group can participate in radical reactions, serving as a precursor for novel chemical transformations.

Azoxy Group Transfer Reactions

Recent research has demonstrated that azoxy compounds can be used as reagents for azoxy group transfer reactions under radical conditions. This involves the transfer of the entire azoxy moiety [-N(O)=N-] to another molecule.

This transformation can be initiated photochemically, where visible light irradiation promotes the azoxy compound to an excited state, which then acts as a radical precursor. These reactions have been successfully employed in the C(sp³)–H functionalization of ethers and the 1,2-difunctionalization of vinyl ethers. The process occurs under mild conditions, often at room temperature without the need for photoredox catalysts. While this specific reactivity has been explored with sulfonyl-protected azoxy compounds, it highlights a potential pathway for the radical-based functionalization of this compound.

The conducted searches focused on several key areas as outlined in the request:

C(sp³)-H Functionalization Mechanisms: No literature was identified that described the use of this compound as a reagent, catalyst, or substrate in C(sp³)-H functionalization reactions. General search results on C(sp³)-H functionalization did not mention this specific compound.

1,2-Difunctionalization of Unsaturated Systems: Similarly, no research was found that detailed the involvement of this compound in the 1,2-difunctionalization of alkenes, alkynes, or other unsaturated systems. The available literature on this topic does not include this specific diazene oxide.

Thermolytic Stability and Decomposition Pathways: There is a lack of published experimental data on the thermal stability of this compound. No studies detailing its decomposition products or the mechanisms of its breakdown under thermal stress were retrieved.

Consequently, due to the absence of any available scientific literature or data on the specified topics for "this compound", it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings is unachievable without the foundational experimental results, which appear to be unpublished or not available in the public domain.

Advanced Spectroscopic Characterization of Diazene, Bis 3 Bromophenyl , 1 Oxide

X-ray Crystallography for Structural Elucidation

The crystallographic data for (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide is summarized in the following table:

| Crystal Parameter | Value |

| Chemical Formula | C₁₂H₈Br₂N₂O |

| Molecular Weight | 356.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8938 (2) |

| b (Å) | 5.8223 (3) |

| c (Å) | 25.8645 (16) |

| β (°) | 92.044 (5) |

| Volume (ų) | 586.00 (6) |

| Z | 2 |

Determination of Molecular Geometry and Conformation

The molecule of (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide lies on an inversion center in the crystal lattice. researchgate.net This results in a centrosymmetric structure in the solid state. The two 3-bromophenyl rings adopt a trans configuration with respect to the central N=N(O) core. The molecule exhibits a relatively planar conformation, which facilitates the formation of ordered packing in the crystal.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structure is stabilized by a network of intermolecular interactions. researchgate.net Weak C—H⋯O and C—H⋯Br hydrogen bonds are present, which link the molecules together. Specifically, C6—H6⋯O1 contacts form chains of molecules, and these are further connected by C4—H4⋯Br3 hydrogen bonds. researchgate.net

In addition to these hydrogen bonds, offset π-π stacking interactions are observed between adjacent bromobenzene (B47551) rings. researchgate.net These interactions contribute to the formation of a three-dimensional supramolecular assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for Diazene (B1210634), bis(3-bromophenyl)-, 1-oxide were not available in the consulted literature, analysis of the closely related compound, (E)-1,2-bis(3-bromophenyl)diazene, provides a basis for understanding the expected spectral characteristics. The presence of the N-oxide group in the target molecule is expected to induce notable changes in the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Analysis and Proton Environments

For the related compound, (E)-1,2-bis(3-bromophenyl)diazene, the ¹H NMR spectrum, recorded in CDCl₃, shows signals in the aromatic region. rsc.org The proton environments are influenced by the bromine substituent on each phenyl ring.

In Diazene, bis(3-bromophenyl)-, 1-oxide, the introduction of the N-oxide group would lead to a deshielding effect on the protons of the adjacent phenyl ring. This is due to the electron-withdrawing nature of the azoxy group. Consequently, the aromatic protons, particularly those ortho to the point of attachment to the diazene oxide core, would be expected to resonate at a higher chemical shift (further downfield) compared to the corresponding protons in (E)-1,2-bis(3-bromophenyl)diazene. The asymmetry introduced by the single oxygen atom on the diazene bridge would also likely result in a more complex splitting pattern for the aromatic signals, as the two phenyl rings are no longer chemically equivalent.

¹H NMR Data for (E)-1,2-bis(3-bromophenyl)diazene rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.98 | s | 2H |

| 7.82-7.80 | d | 2H |

| 7.56-7.54 | d | 2H |

| 7.36-7.32 | t | 2H |

¹³C NMR Chemical Shifts and Carbon Framework Elucidation

The ¹³C NMR spectrum of (E)-1,2-bis(3-bromophenyl)diazene provides insight into the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms are influenced by the bromine substituents and their positions on the phenyl rings.

For this compound, the N-oxide group is expected to have a significant impact on the ¹³C NMR chemical shifts. The carbon atom directly attached to the diazene oxide moiety (the ipso-carbon) would experience a downfield shift due to the electron-withdrawing effect of the N-oxide group. The other carbon atoms in the aromatic rings would also be affected, with the magnitude of the shift depending on their proximity to the azoxy group. The asymmetry of the N-oxide group would result in two distinct sets of signals for the two phenyl rings, leading to a more complex spectrum compared to the symmetric (E)-1,2-bis(3-bromophenyl)diazene.

¹³C NMR Data for (E)-1,2-bis(3-bromophenyl)diazene rsc.org

| Chemical Shift (δ, ppm) |

| 153.18 |

| 134.14 |

| 130.53 |

| 124.75 |

| 123.23 |

| 123.20 |

Advanced 2D NMR Techniques for Connectivity Assignments

While the definitive solid-state structure of this compound has been confirmed by crystallographic studies researchgate.net, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in solution provides an invaluable method for confirming atomic connectivity and assigning proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle.

Although specific 2D NMR spectral data for this compound are not widely published, a theoretical analysis based on its known structure allows for the prediction of expected correlations. These techniques would be crucial for unambiguously assigning the signals of the 3-bromophenyl rings.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For the 3-bromophenyl group, COSY would reveal the connectivity of the aromatic protons. A proton at position 2 (H2) would show a correlation to the proton at position 6 (H6) and position 4 (H4), helping to trace the proton network within the ring.

HSQC (¹H-¹³C One-Bond Correlation): HSQC maps protons directly to the carbon atoms they are attached to. This technique would allow for the unambiguous assignment of each carbon atom in the aromatic ring that bears a proton.

The following table outlines the expected key 2D NMR correlations for one of the 3-bromophenyl rings.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| H2 | H6, H4 | C2 | C1, C3, C4, C6 |

| H4 | H5, H2 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C1, C3, C4 |

| H6 | H5, H2 | C6 | C1, C2, C4, C5 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the vibrations of its bonds. triprinceton.orglibretexts.org These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by polar bonds, while Raman spectroscopy measures the scattering of light from non-polar, polarizable bonds. triprinceton.org

The central azoxy group (-N=N(O)-) is the defining functional group of this compound. This group gives rise to characteristic vibrational bands in the IR and Raman spectra that serve as a spectroscopic fingerprint for its identification. In related aromatic azoxy compounds, two distinct bands associated with the stretching of the azoxy moiety have been identified. mdpi.com

Asymmetric Stretch (ν_as(N=N(O))): A strong absorption band typically appears in the region of 1463-1467 cm⁻¹ . mdpi.com

Symmetric Stretch (ν_s(N=N(O))): A band of medium intensity is generally observed at a lower frequency, in the range of 1384-1390 cm⁻¹ . mdpi.com

The presence of these two distinct bands in the mid-infrared spectrum is a strong indicator of the azoxy functional group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric N=N(O) Stretch | 1463 - 1467 | Strong |

| Symmetric N=N(O) Stretch | 1384 - 1390 | Medium |

The presence of bromine atoms at the meta-positions (position 3) of the phenyl rings significantly influences the molecule's vibrational spectrum. These effects can be attributed to both the mass of the bromine atom and its electronic influence on the aromatic system.

Aromatic Ring Vibrations: The phenyl rings themselves have characteristic vibrations. C-C stretching modes within the ring typically produce a series of peaks in the 1450 to 1600 cm⁻¹ range, while aromatic C-H stretching occurs at higher frequencies, generally around 3030 cm⁻¹. pressbooks.pub

Electronic Effects: The bromine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org This alteration of the ring's electron density modifies the force constants of the C-C and C-H bonds, causing shifts in their respective vibrational frequencies. Both electron-withdrawing and electron-releasing groups can decrease the aromaticity of the ring by causing a partial localization of π-electrons, which in turn affects the vibrational frequencies of the ring stretching modes. researchgate.net

Mass and Bending Effects: The significant mass of the bromine atom influences the vibrational modes, particularly those involving the C-Br bond. The C-Br stretching frequency itself is found at low wavenumbers, typically below 600 cm⁻¹, and is often weak. Furthermore, the substitution pattern on the aromatic ring strongly influences the C-H out-of-plane (oop) bending vibrations, which appear as strong bands in the 675-900 cm⁻¹ region. libretexts.org The specific pattern of these bands is highly diagnostic for the 1,3-disubstitution (meta) arrangement on the benzene (B151609) rings.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Influence of 3-Bromo Substituent |

| Aromatic C-H Stretch | 3000 - 3100 | Minor frequency shifts due to electronic effects. |

| Aromatic C=C In-Ring Stretch | 1450 - 1600 | Frequencies and intensities are altered by electronic and mass effects. |

| C-H Out-of-Plane Bending | 675 - 900 | The pattern of strong bands is characteristic of the meta-substitution pattern. |

| C-Br Stretch | < 600 | Low frequency, often weak. Direct evidence of the substituent. |

Theoretical and Computational Investigations of Diazene, Bis 3 Bromophenyl , 1 Oxide

Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the molecular properties of "Diazene, bis(3-bromophenyl)-, 1-oxide" at the atomic level. These computational techniques, based on the principles of quantum mechanics, allow for the detailed study of molecular structure, stability, and electronic characteristics. The two main classes of methods employed for such studies are Density Functional Theory (DFT) and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its ability to provide accurate results with a manageable computational expense. DFT calculations focus on the electron density to determine the energy and properties of a system, making it suitable for a molecule like "this compound". mdpi.com

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. For "this compound," this involves determining the bond lengths, bond angles, and dihedral angles of its ground state.

Experimental crystallographic data for (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide reveals a structure in the P21/n space group, indicating a centrosymmetric arrangement in the crystal lattice. researchgate.net The molecule adopts a trans (E) configuration around the N=N double bond. A computational geometry optimization using DFT would aim to reproduce this experimentally determined structure in the gas phase to validate the chosen functional and basis set. mdpi.com The process would also involve a conformational analysis to explore different rotational possibilities of the 3-bromophenyl rings relative to the central azoxy core and identify the global minimum energy conformer. mdpi.com

Table 1: Representative Parameters for Geometry Optimization of Diazene (B1210634), bis(3-bromophenyl)-, 1-oxide

| Parameter | Description | Expected Outcome from DFT |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., N=N, N-O, C-Br, C-N). | Values comparable to experimental X-ray diffraction data. researchgate.net |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N=N, N-N-O). | Values consistent with sp2 hybridization of the atoms in the azoxy bridge and aromatic rings. |

| Dihedral Angles (°) | Torsion angles defining the 3D shape, especially the twist of the phenyl rings. | Determination of the planarity or twist between the phenyl rings and the central N2O group. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO gap (or band gap). researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more chemically reactive. researchgate.net For "this compound," DFT calculations would determine the energies of the HOMO and LUMO. This analysis helps in understanding the molecule's potential for charge transfer and its behavior in chemical reactions. researchgate.net The presence of electron-withdrawing bromine atoms and the azoxy group is expected to influence these energy levels significantly. researchgate.net

Table 2: Key Electronic Properties from DFT Calculations

| Property | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical reactivity and stability. researchgate.net |

Beyond just the energy levels, it is crucial to characterize the spatial distribution and composition of the frontier molecular orbitals. For "this compound," DFT calculations would generate plots of the HOMO and LUMO electron densities. This visualization reveals which parts of the molecule are involved in these key orbitals. Typically, for azoxybenzene (B3421426) derivatives, the HOMO is composed of π-orbitals distributed across the phenyl rings and the azoxy bridge, while the LUMO is often a π*-antibonding orbital. The analysis would detail the contributions of the p-orbitals from the carbon, nitrogen, oxygen, and bromine atoms to these frontier orbitals.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods are a class of quantum chemistry calculations that are computationally less demanding than DFT. uni-muenchen.de They are based on the same fundamental Hartree-Fock formalism but use parameters derived from experimental data to simplify some of the complex calculations, particularly the electron-electron repulsion integrals. uni-muenchen.deuomustansiriyah.edu.iq This makes them suitable for rapid calculations on larger molecules.

The most common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). researchgate.net PM3 is a reparameterization of AM1, differing only in the values of the parameters used. researchgate.netwikipedia.org These methods are particularly useful for initial geometry optimizations and for studying large sets of related molecules where the higher accuracy of DFT is not strictly necessary. For "this compound," which contains elements (H, C, N, O, Br) parameterized in standard PM3, these methods can provide a quick assessment of its structural and electronic properties. wikipedia.org However, the accuracy for systems with hypervalent characteristics or second-row elements can sometimes be limited. uni-muenchen.de

Molecular Properties from Computational Models

Once a reliable molecular geometry is obtained from optimization, computational models can be used to calculate a wide array of molecular properties. These properties provide a deeper understanding of the molecule's physical and chemical behavior.

For "this compound," these calculated properties would include:

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Ionization Potential and Electron Affinity: These can be approximated from the HOMO and LUMO energies, respectively, and relate to the energy required to remove an electron and the energy released when an electron is added.

These computational investigations, combining the accuracy of DFT with the efficiency of semi-empirical methods, provide a comprehensive theoretical profile of "this compound," complementing experimental findings and guiding further research.

Dipole Moments and Polarization

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental descriptors of a molecule's electronic stability and its ability to participate in redox reactions. IP is the energy required to remove an electron, while EA is the energy released upon gaining an electron uni-siegen.depurdue.edunih.govnih.gov. These parameters are crucial for predicting the charge transfer characteristics of a material.

No specific calculated or experimental values for the ionization potential and electron affinity of this compound were found in the available research. However, these values can be determined computationally using methods like Density Functional Theory (DFT), which calculates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Conceptual Data for Global Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

Electronegativity and Chemical Hardness

Electronegativity (χ) and chemical hardness (η) are concepts that help in understanding the reactivity of a chemical system. Electronegativity describes an atom's or a molecule's tendency to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution semanticscholar.orgarxiv.orgnih.govresearchgate.net. These global reactivity descriptors can be estimated from the ionization potential and electron affinity.

While direct data for this compound is unavailable, the principles of DFT can be applied to calculate these properties.

Table 2: Conceptual Formulas for Electronegativity and Chemical Hardness

| Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

Atomic Charges and Reactivity Prediction

The distribution of atomic charges within a molecule is key to predicting its reactive sites for both electrophilic and nucleophilic attack. Computational methods can calculate the partial charges on each atom, providing a map of the molecule's electrostatic potential.

For this compound, it is expected that the oxygen atom of the N-oxide group would carry a significant negative charge, making it a likely site for electrophilic attack. Conversely, the nitrogen atoms and the carbon atoms attached to the bromine atoms would likely exhibit positive charges, indicating susceptibility to nucleophilic attack. Detailed atomic charge distributions would require specific quantum chemical calculations.

Simulation and Modeling Techniques

Molecular Dynamics Simulations (if applicable to dynamic behavior)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For compounds like azoxybenzenes, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments, such as in solution or as part of a larger assembly like a liquid crystal researchgate.netnanobioletters.com. While no specific MD studies on this compound have been reported, the methodology is well-suited to explore its dynamic properties, such as the flexibility of the phenyl rings and the interactions governed by its dipole moment.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, MC simulations are particularly useful for studying phenomena like the adsorption of molecules onto surfaces. For a polar molecule like this compound, MC simulations could be employed to model its adsorption behavior on various substrates, which is relevant for applications in materials science and catalysis. Such simulations can predict the preferred orientation and binding energy of the molecule on a surface. Studies have shown the utility of Monte Carlo simulations in understanding phase transitions in mesogenic fluids, a class to which some azoxybenzene derivatives belong nanobioletters.com.

Non-Covalent Interaction Analysis

The supramolecular architecture and crystal packing of this compound are dictated by a combination of non-covalent interactions. Analysis of the crystal structure reveals a network of hydrogen bonds and π–π stacking interactions that govern the three-dimensional arrangement of the molecules. researchgate.net These weak forces, including C—H⋯O and C—H⋯Br hydrogen bonds, as well as offset π–π interactions, are crucial in stabilizing the crystal lattice. researchgate.net

Detailed investigation of the crystal structure for (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide shows the presence of both intramolecular and intermolecular non-covalent forces. researchgate.net An intramolecular C—H⋯O hydrogen bond helps to define the molecular conformation. researchgate.net The broader crystal packing is then established through a series of intermolecular interactions. researchgate.net

Notably, C—H⋯O and C—H⋯Br hydrogen bonds play a significant role. The C6—H6⋯O1 contacts are responsible for linking molecules into chains. researchgate.net These chains are further interconnected by weaker C4—H4⋯Br3 hydrogen bonds, which together generate extensive sheets of molecules. researchgate.net The recognition of C-H groups as effective hydrogen bond donors, while once debated, is now understood to be a significant factor in crystal engineering and molecular stability. rsc.orgmdpi.com

In addition to hydrogen bonding, offset π–π stacking interactions are critical for the crystal assembly. researchgate.net These interactions occur between adjacent bromobenzene (B47551) rings, stacking the molecular sheets along the a-axis direction. researchgate.net The geometry is characterized as offset, a common motif for π–π interactions that mitigates repulsive forces while maintaining attractive dispersion and electrostatic contributions. rsc.org The centroid-to-centroid distance between the stacked rings in this compound has been measured at 3.894 (3) Å. researchgate.net

The following table summarizes the key non-covalent interactions identified in the crystal structure of the compound.

| Interaction Type | Atoms/Groups Involved | Role in Crystal Structure |

| Intramolecular Hydrogen Bond | C2—H2⋯O1 | Contributes to molecular conformation researchgate.net |

| Intermolecular Hydrogen Bond | C6—H6⋯O1 | Links molecules into C(6) chains researchgate.net |

| Intermolecular Hydrogen Bond | C4—H4⋯Br3 | Combines with C—H⋯O bonds to form sheets researchgate.net |

| Offset π–π Stacking | Adjacent Bromobenzene Rings | Stacks molecular sheets along the a-axis researchgate.net |

Theoretical and computational methods such as Non-Covalent Interaction (NCI) plot analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are standard tools for visualizing, characterizing, and quantifying the nature and strength of such interactions. nih.govresearchgate.net These methods allow for a detailed mapping of electron density to reveal regions of weak attraction (like hydrogen bonds and van der Waals forces) and repulsion, providing deeper insight into the forces that stabilize the observed crystal structure. researchgate.net

Research Applications and Advanced Derivatization of Azoxy Compounds

Materials Science Applications

The unique molecular structure of azoxy compounds, characterized by the -N=N(O)- functional group, has positioned them as valuable components in various materials science applications. The rigid, linear core of molecules like Diazene (B1210634), bis(3-bromophenyl)-, 1-oxide, combined with the electronic nature of the azoxy bridge and the influence of peripheral substituents, allows for the design of materials with tailored optical, electronic, and structural properties.

Liquid Crystalline Materials Development

Azoxybenzenes were among the first compounds in which liquid crystalline (LC) phases were discovered, and they continue to be a subject of intense study. scipublications.com The rod-like shape of these molecules is a primary driver for the formation of ordered, yet fluid, mesophases. The specific properties of these phases are highly dependent on the molecule's precise chemical structure. nih.gov

For a molecule such as Diazene, bis(3-bromophenyl)-, 1-oxide, the central diazene oxide bridge provides a rigid, planar core. The two phenyl rings extend this rigid structure, creating the elongated, rod-like (calamitic) geometry essential for liquid crystallinity. nih.gov The bromine atoms in the meta- (3-) positions act as lateral substituents. Lateral groups generally increase the width of the molecule, which can disrupt the intermolecular packing necessary for highly ordered smectic phases and may favor the less-ordered nematic phase or lower the clearing point (the temperature at which the material becomes an isotropic liquid). nih.gov

Intermolecular forces, such as dipole-dipole interactions and van der Waals forces, are critical for stabilizing the liquid crystalline state. The azoxy group possesses a significant dipole moment, contributing to the intermolecular attractions that promote molecular alignment. The polarizability of the bromine atoms further enhances these attractions.

The substitution of atoms or functional groups on the aromatic rings is a powerful tool for fine-tuning the properties of liquid crystalline materials. scipublications.comresearchgate.net Halogen substitution, in particular, has been systematically studied to modulate mesophase behavior. nih.govbohrium.com

The position of the substituent is crucial. In this compound, the bromine atoms are in the meta-position. Compared to a para-substituted isomer, a meta-substituent more significantly increases the molecule's breadth. This steric effect can lower melting points and reduce the thermal stability of the mesophases. Changes in the position of substitution on the benzene (B151609) ring are known to influence the preferred curvature of LC phases. scispace.comrsc.org

The nature of the halogen also plays a role. The strength of halogen bonds and other non-covalent interactions can be tuned by changing the halogen atom (e.g., F, Cl, Br, I), which in turn affects the stability and temperature range of the mesophase. whiterose.ac.uk Generally, stronger intermolecular interactions lead to higher transition temperatures.

To illustrate the effect of substitution on mesomorphic properties, the table below compares the transition temperatures of the parent compound, 4,4'-di-n-alkoxyazoxybenzene, with a hypothetical range for a laterally substituted analogue.

| Compound Name | General Structure | Typical Mesophase | Typical Transition Temperatures (°C) |

| 4,4'-di-n-alkoxyazoxybenzene | RO-Ph-N=N(O)-Ph-OR | Nematic, Smectic | Crystal → Nematic: 118, Nematic → Isotropic: 135 (for R=CH₃, p-Azoxyanisole) |

| Laterally Substituted Azoxybenzene (B3421426) | RO-Ph(X)-N=N(O)-Ph(X)-OR | Nematic | Crystal → Nematic: < 100, Nematic → Isotropic: < 120 (Hypothetical) |

Data for p-Azoxyanisole is well-established. scipublications.com The data for the laterally substituted compound is a hypothetical representation based on the known principle that lateral groups tend to lower transition temperatures.

Organic Semiconductor Development (Related Azodioxy Polymers)

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comwikipedia.org These materials are typically based on conjugated polymers, which have an extended π-electron system along the polymer backbone that facilitates charge transport. weiyougroup.org

While polymers based specifically on this compound are not widely reported, the azoxy functional group can be incorporated into polymer backbones to create materials with semiconducting properties. The design of high-performance n-type (electron-transporting) organic semiconductors often involves creating an electron-deficient polymer backbone. rsc.org This can be achieved by incorporating electron-withdrawing groups or heteroatoms. The azoxy group, with its electronegative nitrogen and oxygen atoms, can contribute to the electron-deficient character of a conjugated polymer, potentially making such materials suitable for n-type applications.

Functional Dyes and Pigments (Related to Azo-Azoxy Linkages)

Azoxy compounds are closely related to azo compounds (R−N=N−R′), which form the basis of the vast majority of commercial dyes and pigments. wikipedia.org In fact, azoxy compounds are often direct precursors in the synthesis of azo dyes. One common synthetic route involves the condensation of a nitroaromatic compound with an aniline (B41778), which forms an azoxy intermediate. This intermediate is then reduced to yield the final azo dye. wikipedia.org

Synthesis Route via Azoxy Intermediate:

Condensation: Ar-NO₂ + Ar'-NH₂ → Ar-N(O)=N-Ar' (Azoxy compound)

Reduction: Ar-N(O)=N-Ar' + [Reducing Agent] → Ar-N=N-Ar' (Azo compound)

Therefore, this compound could serve as an intermediate in the production of Diazene, bis(3-bromophenyl)-, an azo compound which would likely be colored due to the extended conjugation across the -N=N- bridge. The color of azo dyes depends on the nature of the aromatic rings and the substituents attached to them, which modify the electronic structure and the energy of the π-π* transition responsible for light absorption. jchemrev.com

While the azoxy group itself is not as strong a chromophore (color-bearing group) as the azo group, its presence in molecules that also contain azo linkages can modify the final color and properties of the dye. The synthesis of dyes often involves diazotization and coupling reactions, and controlling the reaction conditions can lead to either azo or azoxy products. nih.govdyespigments.net

Polymer Science: Building Blocks for Polymer Networks

In polymer science, monomers or "building blocks" are small molecules that can be chemically linked together to form large polymer chains or networks. scitechdaily.com The properties of the final polymer are dictated by the structure of these building blocks. Azoxy compounds like this compound are viable candidates for use as rigid building blocks in advanced polymer networks. mdpi.com

To be used as a monomer, the molecule would need to be functionalized with polymerizable groups. For example, vinyl, acrylate, or epoxide groups could be chemically attached to the bromo-phenyl rings. Once functionalized, these monomers could be polymerized, often in the presence of a cross-linking agent, to form a three-dimensional polymer network.

The rigid, rod-like nature of the azoxybenzene core would impart significant stiffness and thermal stability to the resulting polymer. By controlling the density of these rigid units within the polymer network, materials scientists can tailor the mechanical and thermal properties of the final material. Such polymers could find applications as high-performance thermosets, composites, or materials for optical devices where dimensional stability is critical. The use of poly(2-oxazoline)s and other functional monomers demonstrates the versatility of using well-defined building blocks to create complex and functional polymer architectures. tu-dresden.deresearchgate.net

Corrosion Inhibition Research

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic systems, are recognized for their potential as corrosion inhibitors for metals such as steel. primescholarslibrary.orgacs.org The efficacy of these compounds, including azo and azoxy derivatives, stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. primescholarslibrary.orgreformchem.com The adsorption can be influenced by the molecule's electronic structure, the presence of functional groups, and the electron density at the donor atoms. primescholarslibrary.org

The fundamental mechanism of inhibition by such organic molecules involves their adsorption onto the metal surface, which can be described by models like the Langmuir adsorption isotherm. primescholarslibrary.orgresearchgate.net This process forms a film that shields the metal from the aggressive medium. reformchem.com The active sites in molecules similar to this compound are typically the nitrogen atoms of the azoxy group, the oxygen atom, and the π-electrons of the aromatic rings. newsama.com These sites can donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond that strengthens the adsorption and protective layer.

Quantum chemical studies on related organic inhibitors have shown a correlation between molecular structure and inhibition efficiency. newsama.comresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the inhibitor's performance. newsama.comresearchgate.net A higher HOMO energy indicates a greater ability for the molecule to donate electrons to the metal surface, enhancing the inhibition effect. newsama.com

While specific studies on "this compound" are not extensively documented in public literature, the inhibition potential can be inferred from research on analogous azo compounds. These studies demonstrate that azo derivatives can act as effective mixed-type inhibitors, retarding both anodic and cathodic corrosion reactions. acs.orgresearchgate.netresearchgate.net The inhibition efficiency is typically dependent on the inhibitor's concentration. researchgate.netekb.eg

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 4-(2-quinolinylazo)-catechol (AZN-1) | 5 × 10⁻⁴ | 91.0 | acs.org |

| 4-(4-phenoxyphenylazo)-1-naphthol (AZN-2) | 5 × 10⁻⁴ | 98.3 | acs.org |

| Methyl-5-((2-chloro-4-((2-(diethylamino)ethyl)carbamoyl)-5-methoxyphenyl)diazenyl)-2-hydroxybenzoate | 300 ppm (~6.4 x 10⁻⁴ M) | 94.0 | researchgate.net |

| 2,6-di-tert-butyl-4-(4-iodophenylazo) phenol | 1 × 10⁻⁴ | >90% (Implied Max) | ekb.eg |

Strategies for Further Functionalization

The structure of "this compound," featuring two bromine-substituted aryl rings, offers significant opportunities for advanced chemical modification to create novel derivatives with tailored properties.

Selective Derivatization of Aryl Moieties

The bromine atoms on the phenyl rings of "this compound" serve as versatile handles for post-synthesis modification through various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for the derivatization of aryl halides. researchgate.net Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of new aryl or alkyl groups. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This method involves the coupling of the aryl bromide with a terminal alkyne, creating an arylethynyl moiety. researchgate.netnih.govorganic-chemistry.org This is a widely used method for constructing rigid, π-conjugated systems. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing a route to various amino-substituted azoxy compounds. beilstein-journals.org

These cross-coupling strategies allow for the selective functionalization of the bromophenyl moieties, transforming the parent azoxy compound into more complex molecular architectures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netbeilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Functionalization |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Alkyl) | Introduction of substituted phenyl rings, alkyl chains. researchgate.netbeilstein-journals.org |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst | C-C (Aryl-Alkynyl) | Attachment of alkynyl groups for extended conjugation. researchgate.netnih.gov |

| Heck | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) | Formation of stilbene-like structures. researchgate.net |

| Buchwald-Hartwig | Amine | Pd Catalyst with specific ligands | C-N (Aryl-Amino) | Synthesis of amino-functionalized derivatives. beilstein-journals.org |

Expanding Substrate Scope and Functional Group Tolerance

Modern synthetic chemistry aims to develop methods that are not only efficient but also applicable to a wide range of starting materials (substrates) and compatible with various chemical functionalities. Traditional methods for synthesizing azoxy compounds often have limitations, such as harsh reaction conditions or poor selectivity. nih.gov

Recent advancements have addressed these challenges, expanding the possibilities for creating diverse libraries of azoxy compounds, including derivatives related to "this compound."

Photochemical Synthesis: One innovative approach involves the use of visible light to mediate the synthesis of azoxy compounds. For instance, a process employing readily accessible nitroso compounds and iminoiodinanes under visible light irradiation allows for the formation of sulfonyl-protected azoxy compounds. researchgate.netresearcher.lifenih.gov This method demonstrates a good substrate scope and tolerance for various functional groups, operating at room temperature without the need for photoredox catalysts. researchgate.netnih.gov Another photochemical route enables the direct synthesis of azoxy derivatives from nitroarene building blocks at room temperature and under air, presenting a green and efficient pathway. chemrxiv.org A one-pot, two-stage photochemical synthesis has also been developed, coupling the reduction of nitroaromatics with the oxidation of amines in an aqueous solution, achieving high conversion and selectivity. researchgate.netnih.gov

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly alternative for chemical synthesis. Fungal unspecific peroxygenases have been identified as promising catalysts for synthesizing azoxy products from simple aniline starting materials. nih.gov This enzymatic method exhibits high turnover numbers and chemoselectivity, expanding the biocatalytic toolbox for forming N-N bonds. nih.govnih.gov The proposed mechanism involves the enzymatic generation of hydroxylamine (B1172632) and nitroso intermediates, which then spontaneously condense to form the azoxy product. nih.gov

These advanced synthetic strategies significantly broaden the range of accessible azoxy compounds. They allow for the incorporation of diverse functional groups and substitution patterns on the aryl rings, which is crucial for tuning the chemical and physical properties of the final molecules for specific applications.

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Photochemical (from Nitroso Arenes) | Iminoiodinanes, visible light, room temperature | Good substrate scope, high functional group tolerance, mild conditions. | researchgate.netnih.gov |

| Photochemical (from Nitroarenes) | UV light, room temperature, catalyst-free | Green pathway, uses accessible building blocks. | chemrxiv.org |

| Enzymatic Synthesis | Fungal unspecific peroxygenase (UPO), H₂O₂ | High chemoselectivity, environmentally friendly, operates under mild conditions. | nih.gov |

| Base-Mediated Oxidation | Anilines, H₂O₂, mild base (e.g., NaF) | Metal-free, simple, scalable, high yields. | nih.gov |

Environmental Research Considerations: Abiotic Transformation Pathways

Photodegradation Mechanisms (UV-induced Isomerization and Cleavage)

Upon exposure to ultraviolet (UV) radiation, a component of sunlight, aromatic azoxy compounds like "Diazene, bis(3-bromophenyl)-, 1-oxide" can undergo significant photochemical transformations. The primary mechanisms involved are isomerization and cleavage, which alter the molecular structure and can lead to a variety of photoproducts.

UV-induced Isomerization:

A well-documented photochemical reaction for azoxybenzenes is the trans-cis (or E/Z) isomerization around the nitrogen-nitrogen double bond. The trans isomer is generally the more thermodynamically stable form. However, upon absorption of UV light, it can be converted to the less stable cis isomer. This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon exposure to visible light. The presence of substituents on the phenyl rings can influence the efficiency and kinetics of this isomerization.

Another significant photo-induced isomerization is the photorearrangement to form hydroxyazobenzenes, a reaction analogous to the Wallach rearrangement. In this process, the oxygen atom from the azoxy group migrates to an ortho position on one of the phenyl rings, forming a 2-hydroxyazobenzene derivative. Studies on substituted azoxybenzenes have shown that both isomers (α and β, depending on which nitrogen bears the oxygen) can photorearrange, sometimes to the same o-hydroxyazo compound, potentially involving an initial photoisomerization between the α and β forms. For "this compound," this would involve the migration of the oxygen to a carbon adjacent to the azo linkage, displacing a hydrogen atom. The presence of bromine atoms, being ortho, para-directing substituents, could influence the position of this rearrangement.

UV-induced Cleavage:

In addition to isomerization, the absorption of UV radiation can impart sufficient energy to induce the cleavage of chemical bonds within the "this compound" molecule. The most likely points of cleavage are the relatively weak nitrogen-oxygen and nitrogen-nitrogen bonds of the azoxy group, as well as the carbon-bromine bonds.

Photochemical cleavage of the azoxy group can lead to the formation of various radical species. For instance, the cleavage of the N-O bond could generate an azoxy radical and an oxygen radical, which can then participate in a cascade of secondary reactions. Similarly, cleavage of the N-N bond would result in the formation of two bromophenyl-substituted nitrogen-containing radicals. These highly reactive intermediates can then react with other molecules in the surrounding environment (e.g., water, organic matter) to form a variety of degradation products.

The carbon-bromine bond is also susceptible to photolytic cleavage. The C-Br bond dissociation energy is lower than that of C-H or C-C bonds, making it a potential site for photodegradation. UV irradiation can lead to homolytic cleavage of the C-Br bond, generating a bromophenyl radical and a bromine radical. These radicals can then abstract hydrogen atoms from other molecules or participate in other reactions, leading to the formation of debrominated or other substituted aromatic compounds.

| Photodegradation Pathway | Description | Potential Products |

| trans-cis Isomerization | Reversible conversion between the trans and cis geometric isomers upon UV absorption. | cis-Diazene, bis(3-bromophenyl)-, 1-oxide |

| Photorearrangement | Migration of the azoxy oxygen atom to an ortho position on a phenyl ring. | 2-Hydroxy-5-bromo-azobenzene derivatives |

| N-O Bond Cleavage | Fission of the nitrogen-oxygen bond in the azoxy group. | Azoxy and oxygen radical intermediates |

| N-N Bond Cleavage | Fission of the nitrogen-nitrogen double bond. | Bromophenyl-substituted nitrogenous radicals |

| C-Br Bond Cleavage | Homolytic cleavage of the carbon-bromine bond. | Bromophenyl radicals, bromine radicals, debrominated derivatives |

Abiotic Reduction Pathways in Environmental Systems

In anoxic environments, such as saturated soils, sediments, and groundwater, where oxygen is scarce, abiotic reduction becomes a critical transformation pathway for many organic compounds. For "this compound," the primary sites for abiotic reduction are the azoxy group and the carbon-bromine bonds.

Reductive Dehalogenation:

The removal of halogen substituents from aromatic rings, known as reductive dehalogenation, is a well-established abiotic process in reducing environments. The strength of the carbon-halogen bond is a key factor, with the C-Br bond being weaker and more susceptible to cleavage than the C-Cl bond. This suggests that the bromine atoms on "this compound" are likely targets for reductive dehalogenation.

This process involves the transfer of electrons from a reductant in the environment to the halogenated aromatic compound. Common electron donors in natural systems include reduced iron minerals (e.g., magnetite, green rust), sulfide (B99878) minerals, and dissolved organic matter. The reaction can be conceptualized as the replacement of a bromine atom with a hydrogen atom, leading to the formation of less brominated azoxybenzene (B3421426) derivatives and eventually, azoxybenzene itself. The rate and extent of reductive dehalogenation are influenced by several environmental factors, including redox potential (Eh), pH, temperature, and the availability of suitable electron donors.

Reduction of the Azoxy Group:

The azoxy group (-N(O)=N-) is also susceptible to reduction under anaerobic conditions. Abiotic reduction of the azoxy moiety can proceed in a stepwise manner. The first step typically involves the reduction of the N-oxide to the corresponding azo compound (-N=N-). This transformation involves the removal of the oxygen atom. Further reduction of the azo group can lead to the formation of a hydrazo compound (-NH-NH-), and ultimately, cleavage of the N-N bond can yield two molecules of 3-bromoaniline (B18343).

The reduction of both the azoxy group and the bromine substituents can occur concurrently or sequentially, leading to a complex mixture of transformation products. The specific pathway and the resulting products will depend on the prevailing environmental conditions.

| Abiotic Reduction Pathway | Description | Potential Products |

| Reductive Debromination | Stepwise removal of bromine atoms from the phenyl rings and replacement with hydrogen. | Mono-brominated azoxybenzenes, azoxybenzene |

| Azoxy Group Reduction (Step 1) | Reduction of the N-oxide to form the corresponding azo compound. | Diazene (B1210634), bis(3-bromophenyl)- |

| Azoxy Group Reduction (Step 2) | Further reduction of the azo group to a hydrazo compound. | Hydrazo-bis(3-bromophenyl)- |

| N-N Bond Cleavage | Cleavage of the nitrogen-nitrogen bond following reduction. | 3-bromoaniline |

Future Research Directions for Diazene, Bis 3 Bromophenyl , 1 Oxide

Development of Novel and Sustainable Synthetic Routes

The current synthesis of diazene (B1210634), bis(3-bromophenyl)-, 1-oxide relies on established methods for creating azoxyarenes. However, there is a significant opportunity to develop more environmentally benign and efficient synthetic pathways. Future research should prioritize the exploration of "green" chemistry principles to minimize hazardous waste and energy consumption.

Key areas for investigation include:

Catalytic Reductive Dimerization: Moving beyond traditional stoichiometric reductants, research into catalytic systems for the reductive dimerization of 3-bromonitrosobenzene could offer a more sustainable route. Investigating earth-abundant metal catalysts or even metal-free organocatalytic systems would be a significant advancement. nih.gov

Oxidative Coupling of Anilines: Developing selective catalytic systems for the oxidative coupling of 3-bromoaniline (B18343) presents another promising avenue. nih.gov The use of environmentally friendly oxidants, such as hydrogen peroxide or even molecular oxygen, would be a primary goal. colab.ws

Photochemical Synthesis: A direct photochemical method for the one-pot, catalyst- and additive-free synthesis of azoxybenzenes from nitrobenzene (B124822) building blocks has been reported. chemrxiv.org Exploring the applicability of this photochemical route to 3-bromonitrobenzene could provide an efficient and green pathway to diazene, bis(3-bromophenyl)-, 1-oxide. chemrxiv.orgrsc.org

Flow Chemistry: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Reductive Dimerization | Reduced waste, use of sustainable catalysts. | Catalyst design and optimization for selectivity. |

| Oxidative Coupling of Anilines | Use of green oxidants, readily available starting materials. | Controlling selectivity to avoid azo compound formation. |

| Photochemical Synthesis | Catalyst- and additive-free, room temperature conditions. | Managing photochemical side reactions like the Wallach rearrangement. chemrxiv.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for this specific transformation. |

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing its synthesis and exploring its reactivity.

Future mechanistic studies should focus on:

Formation Mechanism: While the general mechanism of azoxybenzene (B3421426) formation is believed to involve the condensation of a nitrosoarene and a hydroxylamine (B1172632), detailed kinetic and isotopic labeling studies specific to the 3-bromophenyl derivative are lacking. oup.comoup.com Such studies would elucidate the electronic effects of the bromine substituent on the reaction pathway.

Photochemical Transformations: Azoxybenzenes are known to undergo photochemical reactions, including the Wallach rearrangement. chemrxiv.orgacs.org Investigating the photochemistry of this compound could reveal novel rearrangement pathways and the formation of unique hydroxyazoaromatic compounds. The influence of the bromine atom's position on the regioselectivity of such rearrangements would be of particular interest.

Reductive and Oxidative Chemistry: A systematic study of the reduction and oxidation of the azoxy moiety in this compound would expand its synthetic utility. This could lead to the selective formation of the corresponding azo, hydrazo, or amino compounds, which are valuable building blocks in organic synthesis.

Exploration of Advanced Material Science Applications

The unique molecular structure of this compound, featuring a rigid core with polarizable bromine atoms, suggests its potential for use in advanced materials.

Promising areas of application to be explored include:

Liquid Crystals: Azoxybenzenes are a well-known class of liquid crystalline compounds. tandfonline.comweebly.comweebly.com The introduction of bromine atoms could significantly influence the mesomorphic properties, potentially leading to the formation of novel liquid crystal phases with unique optical and electronic characteristics. scipublications.com Research should involve the synthesis of homologous series with varying alkyl chain lengths to systematically study the structure-property relationships.

Nonlinear Optical (NLO) Materials: The extended π-system and the presence of heavy bromine atoms suggest that this compound and its derivatives could exhibit significant third-order nonlinear optical properties. uobasrah.edu.iqresearchgate.netjhuapl.edudtic.milrsc.org These materials could find applications in optical switching and data storage.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as side chains could lead to novel materials with interesting thermal, optical, and electronic properties. researchgate.net For instance, polymers containing this unit might exhibit unique photoresponsive behaviors or enhanced thermal stability.

| Potential Application | Key Structural Features | Research Focus |

| Liquid Crystals | Rod-like molecular shape, potential for intermolecular interactions. | Synthesis of derivatives and characterization of mesophases. tandfonline.comscipublications.com |

| Nonlinear Optical Materials | Extended π-conjugation, polarizable bromine atoms. | Measurement of third-order NLO susceptibility. uobasrah.edu.iqresearchgate.net |

| Functional Polymers | Rigid, photoresponsive core unit. | Polymer synthesis and characterization of material properties. |

Integrated Computational and Experimental Approaches for Design and Prediction

The synergy between computational modeling and experimental work will be paramount in accelerating the discovery and development of new applications for this compound.

Future research should embrace:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its isomers. tennessee.edumdpi.comekb.egmdpi.com Such studies can help in understanding its reactivity and predicting its behavior in different chemical environments.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the behavior of this compound in condensed phases, which is particularly relevant for predicting its liquid crystalline properties and its interactions within a polymer matrix. nanobioletters.comresearchgate.net

Predictive Modeling: By combining computational data with experimental results, machine learning models can be developed to predict the properties of new, unsynthesized derivatives of this compound. doaj.orgresearchgate.netnih.gov This data-driven approach can significantly streamline the design of new materials with tailored functionalities.

| Computational Method | Information Gained | Experimental Validation |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction energetics. mdpi.comekb.eg | Spectroscopic analysis (UV-Vis, NMR), reaction kinetics. |

| Molecular Dynamics (MD) | Bulk properties, phase behavior, intermolecular interactions. nanobioletters.com | Differential scanning calorimetry (DSC), polarized optical microscopy. |

| Machine Learning Models | Property prediction for new derivatives. doaj.orgresearchgate.net | Synthesis and characterization of computationally designed molecules. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Diazene, bis(3-bromophenyl)-, 1-oxide, and what critical parameters influence yield and purity?

- Methodology : The synthesis typically involves coupling 3-bromophenyl precursors via diazotization and oxidation. Key parameters include:

- Temperature control : Maintaining sub-zero temperatures during diazotization to prevent side reactions (e.g., decomposition or dimerization) .

- Oxidizing agents : Use of mild oxidants like hydrogen peroxide or nitro compounds to achieve the 1-oxide functionality without over-oxidation.

- Purification : Column chromatography or recrystallization (using polar aprotic solvents) to isolate the product from unreacted bromophenyl intermediates .

- Data Table :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | -10°C to 0°C | Prevents thermal decomposition |

| Molar Ratio (ArBr:NH₂) | 1:1.1 | Minimizes unreacted starting material |

| Solvent | DMF or THF | Enhances solubility of intermediates |

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- Methodology :

- Infrared (IR) Spectroscopy : Identification of N-O stretching vibrations (~1250–1350 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹). Contaminant peaks (e.g., H₂O) must be accounted for during interpretation .

- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak (M⁺) and fragment ions (e.g., loss of Br substituents). Compare with EPA/NIH spectral databases for analogous diazenes .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals aromatic proton splitting patterns (meta-substitution from bromine), and ¹³C NMR confirms quaternary carbons adjacent to Br .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., HBr gas during synthesis) .

- Storage : Store in amber glass vials under inert atmosphere (N₂ or Ar) at 4°C to prevent photodegradation or moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain reflection data. Ensure crystal quality to avoid twinning .

- Structure Solution : SHELXT automates space-group determination and initial phase estimation via dual-space algorithms .

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Validate using R-factor convergence (<5%) and residual electron density maps .

- Data Table :

| SHELX Parameter | Value/Range | Purpose |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | Measures model accuracy |

| wR2 (all data) | <0.10 | Weighted agreement with data |

| CCDC Deposition | Mercury visualization | Public access to structure |

Q. How can discrepancies between experimental spectral data and computational predictions (e.g., DFT) be systematically addressed?

- Methodology :

- Error Source Identification :

- Experimental : Check for impurities (e.g., via TLC) or solvent artifacts in NMR/IR .

- Computational : Validate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM for DMSO) .